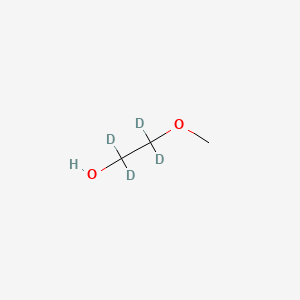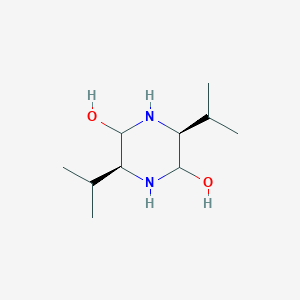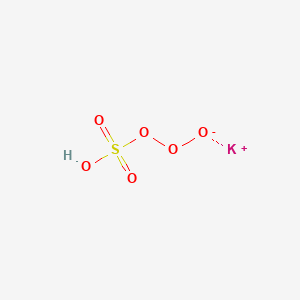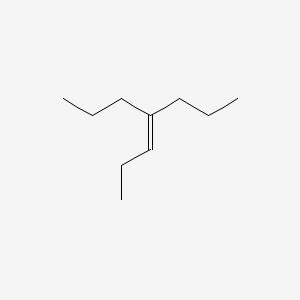
Phenyl-(3-phenyl-3-diazirinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(3-phenyl-3-diazirinyl)methanone is a unique organic compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms. This compound is of significant interest due to its applications in photoaffinity labeling, a technique used to study molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-(3-phenyl-3-diazirinyl)methanone typically involves the formation of the diazirine ring through the reaction of phenylhydrazine with appropriate carbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to 78°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable solvent-free reactions to ensure high yields and purity. The use of advanced techniques such as continuous flow reactors may also be employed to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-(3-phenyl-3-diazirinyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing rings.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce different nitrogen-containing heterocycles .
Applications De Recherche Scientifique
Phenyl-(3-phenyl-3-diazirinyl)methanone has several scientific research applications:
Chemistry: Used as a photoreactive probe in photoaffinity labeling to study molecular interactions.
Biology: Helps in identifying binding sites on proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenyl-(3-phenyl-3-diazirinyl)methanone involves the generation of highly reactive carbenes upon exposure to UV light. These carbenes can form covalent bonds with nearby molecules, allowing for the identification of molecular interactions. The primary molecular targets include proteins, nucleic acids, and other biomolecules involved in various biological pathways .
Comparaison Avec Des Composés Similaires
3-Phenyl-3-(trifluoromethyl)-3H-diazirine: Known for its use in photoaffinity labeling due to its stability and reactivity.
Arylazides: Another class of photoreactive compounds used in similar applications but with different photochemical properties.
Benzophenones: Used in photoaffinity labeling but require longer irradiation times compared to diazirines.
Uniqueness: Phenyl-(3-phenyl-3-diazirinyl)methanone is unique due to its ability to generate highly reactive carbenes with minimal rearrangement, making it a valuable tool in studying molecular interactions with high precision .
Propriétés
Formule moléculaire |
C14H10N2O |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
phenyl-(3-phenyldiazirin-3-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(11-7-3-1-4-8-11)14(15-16-14)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
IPHNIJMRLNBXRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)




![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13823068.png)

![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)

